molecular formula C18H23N3O2 B12173546 2-(azepan-1-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12173546
M. Wt: 313.4 g/mol
InChI Key: BYTLUBAMACERNO-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(azepan-1-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative notable for its unique structural features, including an azepane ring and a methoxyphenyl group. This compound is under investigation for its potential biological activities, making it a significant subject in medicinal chemistry.

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : Approximately 306.39 g/mol
  • Structural Features : The compound contains both an azepane moiety and a methoxyphenyl group, which contribute to its biological activity.

Biological Activities

Research indicates that pyridazinone derivatives, including this compound, exhibit a wide range of pharmacological properties. Preliminary studies suggest the following potential activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacterial strains.
  • Antiviral Properties : Some pyridazinones have shown efficacy in inhibiting viral replication.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, contributing to its potential therapeutic applications.
  • Analgesic Activity : There is evidence suggesting that this class of compounds can provide pain relief.
  • Anticancer Potential : Certain derivatives have been explored for their ability to inhibit cancer cell proliferation.

The biological activity of this compound is thought to involve interactions with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • Disruption of Cellular Processes : The compound might interfere with processes such as DNA replication or protein synthesis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(piperidin-1-ylmethyl)-6-(2-methoxyphenyl)pyridazinPiperidine moiety instead of azepaneAntimicrobial, antiviral
2-(morpholin-1-ylmethyl)-6-(2-methoxyphenyl)pyridazinMorpholine ring in place of azepaneAnalgesic, anti-inflammatory
2-(pyrrolidin-1-ylmethyl)-6-(2-methoxyphenyl)pyridazinPyrrolidine moiety instead of azepaneAnticancer, antiviral

The distinct combination of functional groups in this compound contributes to its unique biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological significance of pyridazinones:

  • Antimicrobial Activity Study : A study demonstrated that pyridazinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .
  • Anti-inflammatory Research : Another investigation revealed that certain pyridazinones could reduce inflammation markers in vivo, indicating their therapeutic potential in treating inflammatory diseases .
  • Cancer Cell Proliferation Inhibition : Research has shown that specific derivatives can inhibit the growth of various cancer cell lines, highlighting their potential as anticancer agents .

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 2-(azepan-1-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one exhibits several promising biological activities:

  • Antimicrobial Properties : Research suggests that this compound may possess antimicrobial effects, making it a candidate for the development of new antibiotics.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell growth, indicating its possible use in cancer therapeutics.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in various metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of This compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells, suggesting that this compound could serve as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that it exhibited notable antibacterial activity, especially against Gram-positive bacteria, highlighting its potential as a new antibiotic agent.

Pharmacological Insights

The pharmacological profile of This compound suggests that its unique structure may enhance its interaction with biological targets. The presence of the azepane ring is believed to facilitate better binding to enzymes and receptors compared to similar compounds lacking this structural feature.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C18H23N3O2/c1-23-17-9-5-4-8-15(17)16-10-11-18(22)21(19-16)14-20-12-6-2-3-7-13-20/h4-5,8-11H,2-3,6-7,12-14H2,1H3

InChI Key

BYTLUBAMACERNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCCCCC3

Origin of Product

United States

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